Cas no 1216523-22-6 (2-(3-Chlorophenyl)propan-2-amine hydrochloride)

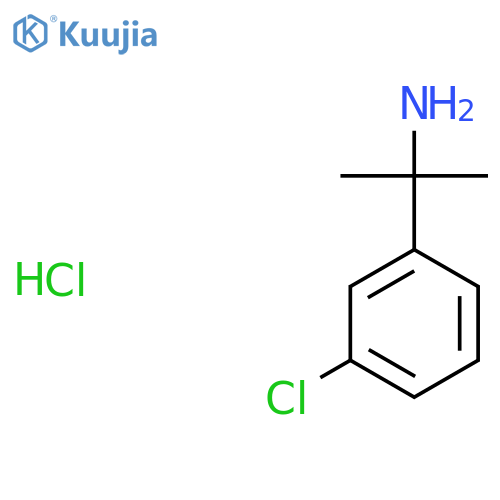

1216523-22-6 structure

商品名:2-(3-Chlorophenyl)propan-2-amine hydrochloride

2-(3-Chlorophenyl)propan-2-amine hydrochloride 化学的及び物理的性質

名前と識別子

-

- 2-(3-Chlorophenyl)propan-2-amine HCl

- 2-(3-Chlorophenyl)propan-2-amine hydrochloride

- 2-(3-chlorophenyl)propan-2-amine;hydrochloride

- 1-(3-Chlorophenyl)-1-methylethylamine HCl

- MFCD11870093

- SB76868

- DB-238927

- EN300-7357134

- CS-0442496

- 1216523-22-6

- SCHEMBL16321424

- 2-(3-Chlorophenyl)propan-2-aminehydrochloride

- F78691

- KS-6759

- AKOS015948222

-

- MDL: MFCD11870093

- インチ: 1S/C9H12ClN.ClH/c1-9(2,11)7-4-3-5-8(10)6-7;/h3-6H,11H2,1-2H3;1H

- InChIKey: DPLPZZFTPMLUPT-UHFFFAOYSA-N

- ほほえんだ: ClC1=CC=CC(=C1)C(C)(C)N.Cl

計算された属性

- せいみつぶんしりょう: 205.0425048g/mol

- どういたいしつりょう: 205.0425048g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 1

- 重原子数: 12

- 回転可能化学結合数: 1

- 複雑さ: 134

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 26

2-(3-Chlorophenyl)propan-2-amine hydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X88945-1g |

2-(3-chlorophenyl)propan-2-amine hydrochloride |

1216523-22-6 | 95% | 1g |

¥1048.0 | 2023-09-05 | |

| TRC | C350720-100mg |

2-(3-Chlorophenyl)propan-2-amine Hydrochloride |

1216523-22-6 | 100mg |

$ 69.00 | 2023-04-18 | ||

| TRC | C350720-1g |

2-(3-Chlorophenyl)propan-2-amine Hydrochloride |

1216523-22-6 | 1g |

$ 270.00 | 2023-04-18 | ||

| Enamine | EN300-7357134-0.5g |

2-(3-chlorophenyl)propan-2-amine hydrochloride |

1216523-22-6 | 95.0% | 0.5g |

$90.0 | 2025-03-11 | |

| Fluorochem | 069559-1g |

2-(3-Chlorophenyl)propan-2-amine hydrochloride |

1216523-22-6 | 1g |

£107.00 | 2022-03-01 | ||

| Aaron | AR00HH0V-5g |

2-(3-Chlorophenyl)propan-2-amine HCl |

1216523-22-6 | 97% | 5g |

$786.00 | 2025-01-24 | |

| Aaron | AR00HH0V-250mg |

2-(3-Chlorophenyl)propan-2-amine HCl |

1216523-22-6 | 97% | 250mg |

$111.00 | 2025-01-24 | |

| 1PlusChem | 1P00HGSJ-250mg |

2-(3-Chlorophenyl)propan-2-amine HCl |

1216523-22-6 | 98% | 250mg |

$51.00 | 2025-02-28 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1513163-1g |

2-(3-Chlorophenyl)propan-2-amine hydrochloride |

1216523-22-6 | 98% | 1g |

¥8526.00 | 2024-08-09 | |

| 1PlusChem | 1P00HGSJ-25g |

2-(3-Chlorophenyl)propan-2-amine HCl |

1216523-22-6 | 98% | 25g |

$1729.00 | 2025-02-28 |

2-(3-Chlorophenyl)propan-2-amine hydrochloride 関連文献

-

Bhavin Siritanaratkul,Clare F. Megarity,Thomas G. Roberts,Thomas O. M. Samuels,Martin Winkler,Jamie H. Warner,Thomas Happe,Fraser A. Armstrong Chem. Sci., 2017,8, 4579-4586

-

Miguel A. C. Teixeira,Steve Arscott,Simon J. Cox Soft Matter, 2018,14, 5369-5382

-

Yuan Chen,Xue-Rui Wei,Ru Sun,Yu-Jie Xu Anal. Methods, 2019,11, 3523-3531

-

Hong Xu,Ke Ni,Xiaokun Li,Guangzong Fang,Guohong Fan RSC Adv., 2017,7, 51403-51410

-

Jens Antony,Stefan Grimme Phys. Chem. Chem. Phys., 2008,10, 2722-2729

1216523-22-6 (2-(3-Chlorophenyl)propan-2-amine hydrochloride) 関連製品

- 1694440-15-7(1H-1,2,3-Triazole, 5-(chloromethyl)-1-(2,3-dichlorophenyl)-)

- 445007-64-7(2-Bromo-4,5-diethoxybenzonitrile)

- 1005078-32-9(<br>3-(4-Carbamoyl-piperidine-1-carbonyl)-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carb oxylic acid)

- 503537-97-1(4-bromooct-1-ene)

- 1871479-31-0(2-(Azepan-2-yl)-1-cyclobutylpropan-1-one)

- 1172813-04-5(Methyl 4-amino-4,5,6,7-tetrahydrobenzofuran-3-carboxylate hydrochloride)

- 1218591-94-6(2-[3-(hydroxymethyl)piperidin-1-yl]propanoic acid)

- 1115999-12-6(N-(4-bromophenyl)methyl-1-6-(4-ethylphenoxy)pyrimidin-4-ylpiperidine-4-carboxamide)

- 2137517-00-9(tert-butyl 5-amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylate)

- 330841-34-4(2-fluoro-5-(1H-1,2,3,4-tetrazol-5-yl)aniline)

推奨される供給者

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬